molecular formula C22H20N4O2 B2669170 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1421443-87-9

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2669170
CAS No.: 1421443-87-9
M. Wt: 372.428
InChI Key: KJZDJUSZUMMEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the phthalazinone core, followed by the introduction of the cyano group and the benzamide moiety. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is utilized in the development of new materials and industrial processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide include other phthalazinone derivatives and benzamide analogs. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-cyano-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c23-13-15-6-5-7-16(12-15)21(27)24-14-20-18-10-3-4-11-19(18)22(28)26(25-20)17-8-1-2-9-17/h3-7,10-12,17H,1-2,8-9,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZDJUSZUMMEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.